molecular formula C7H5ClN2O2S B13573615 2-Chloro-5-methanesulfonylpyridine-3-carbonitrile

2-Chloro-5-methanesulfonylpyridine-3-carbonitrile

Cat. No.: B13573615
M. Wt: 216.65 g/mol
InChI Key: BWPAJWLBYDQALX-UHFFFAOYSA-N
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Description

2-Chloro-5-methanesulfonylpyridine-3-carbonitrile is an organic compound with a unique structure that includes a pyridine ring substituted with a chlorine atom, a methanesulfonyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methanesulfonylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.

    Coupling reactions: The carbonitrile group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups present on the pyridine ring.

Scientific Research Applications

2-Chloro-5-methanesulfonylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methanesulfonylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanesulfonyl and carbonitrile groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Chloro-3-fluoro-5-methylpyridine: Similar structure but with a fluorine and methyl group instead of methanesulfonyl and carbonitrile groups.

    2-Chloro-3-methylpyridine-5-boronic acid: Contains a boronic acid group instead of methanesulfonyl and carbonitrile groups.

Uniqueness: 2-Chloro-5-methanesulfonylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

2-chloro-5-methylsulfonylpyridine-3-carbonitrile

InChI

InChI=1S/C7H5ClN2O2S/c1-13(11,12)6-2-5(3-9)7(8)10-4-6/h2,4H,1H3

InChI Key

BWPAJWLBYDQALX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(N=C1)Cl)C#N

Origin of Product

United States

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